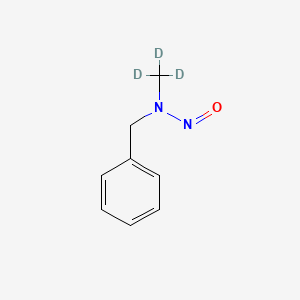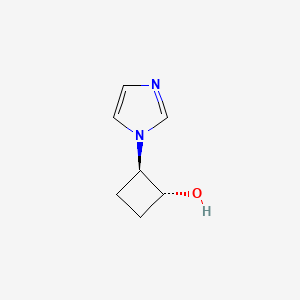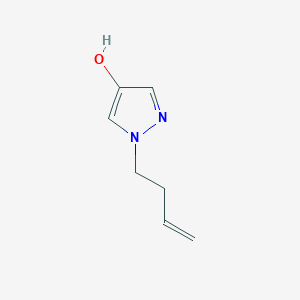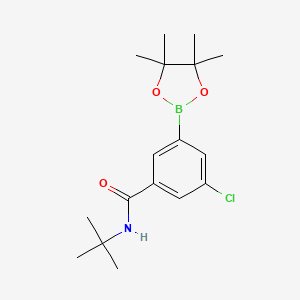![molecular formula C8H17NO3 B1485483 trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol CAS No. 2152952-18-4](/img/structure/B1485483.png)
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol (TACB), is an organic compound that has been used in scientific research for a variety of applications. TACB has a wide range of properties, from its ability to act as a catalyst in organic synthesis to its use in biochemistry and physiology.
Aplicaciones Científicas De Investigación
TACB has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. In biochemistry, it has been used as a reagent to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of drugs on the nervous system.
Mecanismo De Acción
TACB has been shown to act as an inhibitor of enzymes, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
TACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor, which can lead to an increase in neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TACB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of properties that make it suitable for a variety of applications. However, it is important to note that TACB is a relatively new compound, and its effects and mechanisms of action are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research into TACB. These include further studying the effects of TACB on enzymes and G protein-coupled receptors, as well as exploring its potential use in drug delivery systems. Additionally, further research could be done to investigate the potential use of TACB as a catalyst in organic synthesis. Finally, research could be done to explore the potential therapeutic applications of TACB, such as its use as an anti-inflammatory agent or as a treatment for neurological disorders.
Propiedades
IUPAC Name |
(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-6-12-5-3-9-7-1-2-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXPDWUYILHMB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)